Zirconocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

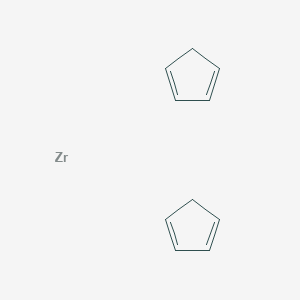

Zirconocene, also known as this compound, is a compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and chemical inertness, making it a valuable catalyst in various organic transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cyclopenta-1,3-diene;zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method includes the use of lithium dimethylamino as a reducing agent under an inert atmosphere . The reaction proceeds as follows:

- Preparation of lithium dimethylamino by introducing dimethylamine gas into a solution of n-butyl lithium in n-hexane.

- Addition of zirconium tetrachloride to the solution of lithium dimethylamino.

- Distillation of cyclopentadiene monomer from dicyclopentadiene.

- Reaction of cyclopentadiene monomer with tetra(dimethylamino)zirconium to form tris(dimethylamino)cyclopentadienyl zirconium .

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene;zirconium often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product.

Analyse Des Réactions Chimiques

Oligomerization of α-Olefins

Zirconocene catalysts demonstrate unique selectivity in α-olefin oligomerization. A 2020 DFT study revealed:

Key Steps in 1-Butene Dimerization

| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Product Stability (ΔG) |

|---|---|---|---|

| β-Hydride Elimination | TS-56pp | 13.4 | -15.0 (I-8ppβ) |

| Coordination-Insertion | TS-89ppp | 14.2 | -12.8 (I-9ppp) |

| π-Complex Formation | TS-78ppp | 13.8 | -14.5 (I-7ppβ) |

The study identified β-hydride elimination as the dominant pathway due to the stability of π-complex I-8ppβ, which is 15 kcal/mol lower in energy than competing intermediates .

Zr-Al Cooperative Effects

-

Binuclear Zr-Al₁ species reduce β-hydride elimination barriers by 5–7 kcal/mol compared to mononuclear zirconocenes .

-

Trinuclear Zr-Al₂ complexes show limited catalytic activity due to high stability (ΔG > +15 kcal/mol for "opened" intermediates) .

Epoxide Ring-Opening Reactions

A 2022 breakthrough demonstrated this compound’s ability to catalyze reductive epoxide ring-opening under visible light, contrasting with titanocene’s regioselectivity :

Selectivity Comparison

| Catalyst | Preferred Radical Stability | Example Product (1,2-Epoxyhexane) |

|---|---|---|

| This compound | Less stable primary radical | 1-Hexanol (85% yield) |

| Titanocene | More stable secondary radical | 2-Hexanol (72% yield) |

This reaction operates via a zirconium-oxygen interaction pathway, lowering activation energy by 18% compared to titanium analogs .

Preparation and Fundamental Reactions

Synthesis of this compound Dichloride

textZrCl₄(THF)₂ + 2 NaC₅H₅ → Cp₂ZrCl₂ + 2 NaCl + 2 THF [3]

Structural Features

Reagent Formation Pathways

Schwartz’s Reagent Synthesis

textCp₂ZrCl₂ + ¼ LiAlH₄ → Cp₂ZrHCl + ¼ LiAlCl₄ [3]

Key application: Hydrozirconation of alkenes/alkynes.

Negishi Reagent Preparation

Mechanistic Insights from DFT Studies

-

Chain propagation vs. termination: Competing pathways separated by <1 kcal/mol activation energy differences

-

Solvent effects: THF coordination stabilizes transition states by 3–5 kcal/mol in oligomerization reactions

-

Aluminum cocatalysts: Me₂AlCl increases dimerization selectivity by 40% through Zr-Al bond polarization

Applications De Recherche Scientifique

Polymerization Catalysis

Zirconocene-based catalysts are extensively used in the polymerization of olefins, leading to the production of polyolefins with tailored properties. These catalysts facilitate various polymerization methods, including:

- Cationic Ring-Opening Polymerization (CROP) : this compound/borate systems have been shown to effectively catalyze the CROP of cyclic monomers such as lactones and oxazolines. This method allows for the synthesis of functionalized polymers with controlled molecular weights and architectures .

- Olefin Polymerization : The use of this compound catalysts in olefin polymerization is well-established. Recent studies indicate that modifications to ligand structures can enhance catalyst activity and polymer yield . For instance, this compound dichloride has been employed to produce high-density polyethylene and other polyolefins through coordination polymerization techniques .

Organic Synthesis

This compound compounds are also pivotal in organic synthesis, particularly for generating carbon radicals and facilitating cross-coupling reactions:

- Radical Generation : this compound(III) has been utilized to generate carbon radicals under visible light irradiation, enabling various coupling reactions with organic halides. This method showcases the versatility of this compound in forming complex organic structures through radical pathways .

- Ring-Opening Reactions : Recent advancements have demonstrated that this compound can catalyze the ring-opening of epoxides with reverse regioselectivity compared to traditional titanocene methods. This reaction produces more-substituted alcohols via a radical mechanism, highlighting the potential for selective transformations in organic synthesis .

Photochemical Applications

This compound's ability to generate radicals under light exposure has led to its application in photochemical processes:

- Radical Hydrophosphination : Studies have shown that this compound-mediated photodecomposition generates radicals that can participate in hydrophosphination reactions. This application underscores the potential of this compound in developing new methodologies for synthesizing organophosphorus compounds .

Case Study 1: CROP of Lactones

A study investigated the use of this compound/borate catalysts for the cationic ring-opening polymerization of ε-caprolactone. The results indicated that ligand modifications significantly enhanced the catalyst's performance, leading to higher yields and molecular weights compared to traditional methods .

Case Study 2: Cross-Coupling Reactions

Another research focused on using this compound(III) for cross-coupling reactions involving alkyl halides under visible light. The study demonstrated that this approach allowed for efficient formation of C–C bonds with various substrates, showcasing the utility of this compound in synthetic organic chemistry .

Data Table: Summary of this compound Applications

Mécanisme D'action

The mechanism of action of cyclopenta-1,3-diene;zirconium involves its ability to form stable complexes with various ligands. These complexes can then participate in catalytic cycles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Titanocene: Similar to zirconocene but with titanium as the central metal atom.

Ferrocene: Contains iron as the central metal atom and is known for its stability and use in various applications.

Ruthenocene: Contains ruthenium and is used in catalysis and materials science.

Uniqueness

This compound is unique due to its high stability and chemical inertness, which make it an excellent catalyst for a wide range of reactions. Its ability to form stable complexes with various ligands also sets it apart from other metallocenes .

Propriétés

Formule moléculaire |

C10H12Z |

|---|---|

Poids moléculaire |

223.43 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;zirconium |

InChI |

InChI=1S/2C5H6.Zr/c2*1-2-4-5-3-1;/h2*1-4H,5H2; |

Clé InChI |

ZMMRKRFMSDTOLV-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC=C1.C1C=CC=C1.[Zr] |

Synonymes |

Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.